

Technical Monograph: AFR-605 Free Base

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Compound of Interest

Compound Name: AFR-605 free base
CAS No.: 214707-81-0
Cat. No.: B1664406

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Structural Characterization, Pharmacodynamics, and Experimental Protocols[1]

Executive Summary

AFR-605 (Free Base) is a high-affinity, selective antagonist of the 5-HT₄ serotonin receptor.[1] Chemically distinct as an indazole-3-carboxamide derivative, it is utilized primarily in neuropharmacology and gastroenterology research to delineate the role of serotonergic signaling in smooth muscle motility and cognitive modulation.[1]

Unlike its hydrochloride salt counterpart, the free base form of AFR-605 (C₂₄H₃₁N₅O) offers specific utility in lipophilic membrane permeability assays and non-ionic formulation studies.[1] This guide provides a definitive technical breakdown of its structure, mechanism of action (MoA), and validated handling protocols.

Chemical Identity & Physiochemical Properties[1]

Structural Analysis

AFR-605 is characterized by a core indazole scaffold substituted at the N1 position with an isopropyl group and linked via a carboxamide to a piperidine ring.[1] The piperidine nitrogen is

further functionalized with a 2-(2-pyridinyl)ethyl moiety.[1]

IUPAC Name: N-((1-(2-(pyridin-2-yl)ethyl)piperidin-4-yl)methyl)-1-isopropyl-1H-indazole-3-carboxamide[1][2]

Canonical SMILES:

CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NCC3CCN(CC3)CCC4=NC=CC=C4

Physiochemical Data Table

Property	Value	Notes
CAS No.	214707-81-0	Free Base specific
Molecular Formula	C ₂₄ H ₃₁ N ₅ O	
Molecular Weight	405.54 g/mol	
Appearance	White to off-white solid	
Solubility	DMSO (>20 mg/mL); Ethanol	Low aqueous solubility in free base form
pA ₂ Value	10.8	Indicates sub-nanomolar affinity [1]
Storage	-20°C (Desiccated)	Stable for >2 years if protected from moisture

Mechanism of Action (MoA)

5-HT₄ Receptor Antagonism

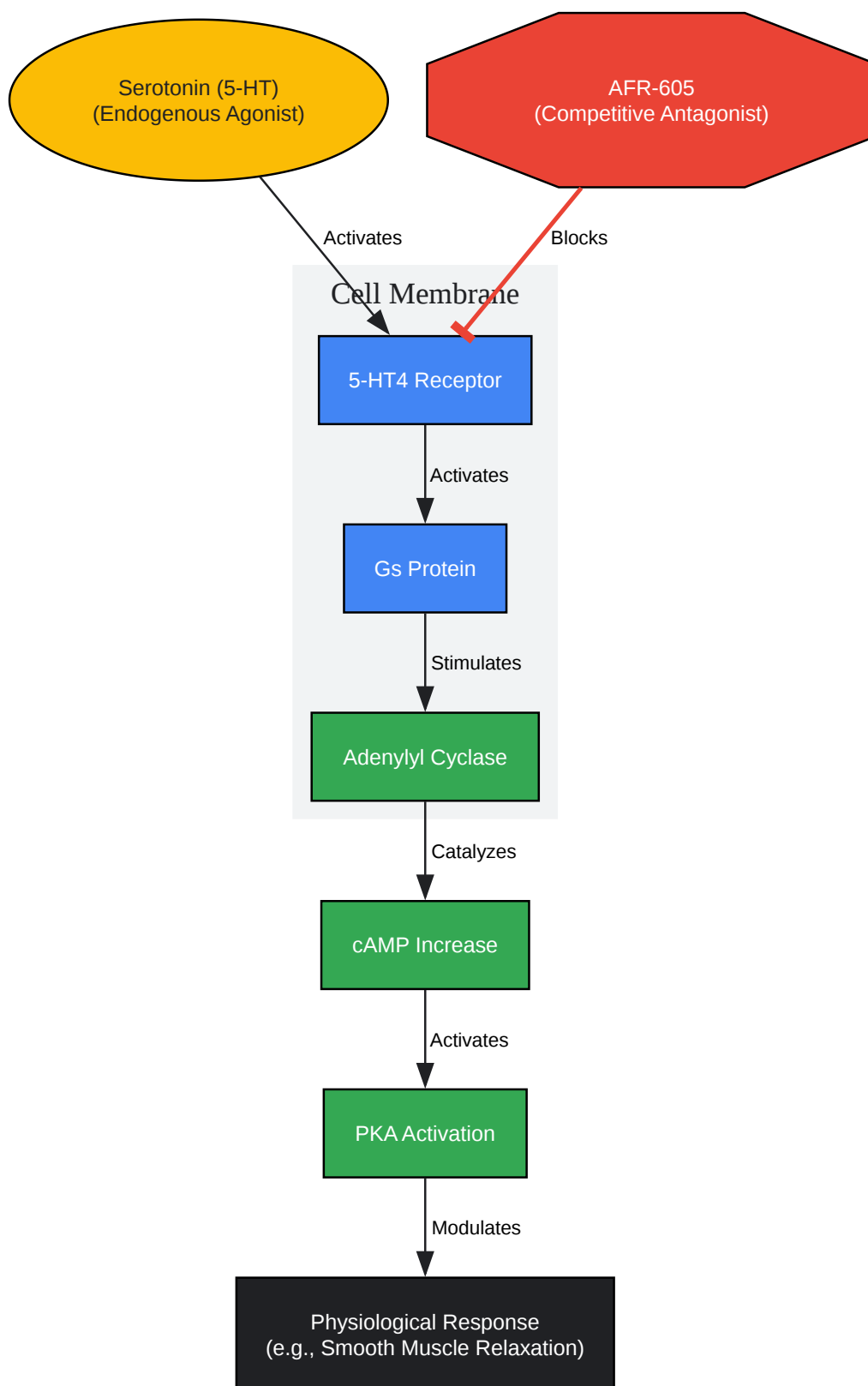
AFR-605 functions as a competitive antagonist at the 5-HT₄ receptor, a G-protein-coupled receptor (GPCR) positively coupled to G_s proteins.[1]

- Endogenous Pathway: Under normal physiological conditions, Serotonin (5-HT) binds to 5-HT₄, triggering the exchange of GDP for GTP on the G_s subunit.[1] This activates Adenylyl Cyclase (AC), leading to an accumulation of cAMP and activation of Protein Kinase A (PKA). [1] In the gastrointestinal tract (e.g., esophageal tunica), this cascade typically mediates smooth muscle relaxation or cholinergic transmission enhancement.[1]

- AFR-605 Blockade: AFR-605 binds with high affinity ($pA_2 = 10.8$), sterically preventing 5-HT binding.^[1] This blockade inhibits the downstream cAMP/PKA cascade, thereby preventing serotonin-induced relaxation or pro-kinetic effects.^[1]

Signaling Pathway Diagram

The following diagram illustrates the competitive antagonism of AFR-605 within the Gs-coupled signaling cascade.



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Figure 1: Mechanism of AFR-605 antagonism at the 5-HT4 receptor interface.[1][2][3][4]

Experimental Protocols

Stock Solution Preparation (Free Base)

The free base form is hydrophobic.[1] Direct dissolution in aqueous buffers will result in precipitation.[1]

- Weighing: Accurately weigh 10 mg of **AFR-605 Free Base**.
- Solvent Choice: Add 1.0 mL of high-purity DMSO (Dimethyl Sulfoxide).[1] Vortex for 30 seconds until the solution is completely clear.
 - Result: 10 mg/mL (~24.6 mM) Stock Solution.[1]
- Aliquot & Storage: Aliquot into light-protective amber vials (50 μ L each) to avoid freeze-thaw cycles. Store at -20°C.
- Working Solution: Dilute the DMSO stock at least 1:1000 into the assay buffer (e.g., Krebs-Henseleit solution) immediately prior to use to minimize solvent toxicity (final DMSO < 0.1%).
[1]

Biological Validation: Rat Esophageal Tunica Assay

This assay is the gold standard for verifying AFR-605 potency [1].[1]

Objective: Measure the inhibition of serotonin-induced relaxation in carbachol-precontracted tissue.

Workflow:

- Tissue Prep: Isolate the tunica muscularis mucosae from the rat esophagus.[1] Mount in organ baths containing oxygenated Krebs solution at 37°C.[1]
- Pre-contraction: Induce sustained contraction using Carbachol (3 μ M).[1] Wait for a stable baseline tension.[1]
- Agonist Curve (Control): Apply cumulative concentrations of 5-HT (1 nM – 10 μ M) to establish a relaxation response curve (EC_{50}). Washout.

- Antagonist Incubation: Incubate tissue with AFR-605 (e.g., 1 nM, 10 nM) for 30 minutes.[1]
- Re-challenge: Repeat the 5-HT cumulative dosing.
- Analysis: A rightward shift in the 5-HT dose-response curve without depression of the maximum response (Schild analysis) confirms competitive antagonism.[1]
 - Expected Result: $pA_2 \approx 10.8$ (extremely potent shift).[1]

Synthesis Pathway Summary

Understanding the synthesis aids in identifying impurities.[1] The synthesis of AFR-605 typically follows a convergent route [1]:

- Core Formation: 1-isopropyl-1H-indazole-3-carboxylic acid is activated (e.g., via CDI or acid chloride).[1]
- Amide Coupling: The activated acid is reacted with 4-(aminomethyl)piperidine (protected or unprotected) to form the intermediate amide.[1]
- N-Alkylation (Critical Step): The piperidine nitrogen is alkylated using 2-vinylpyridine in a Michael-type addition (often catalyzed by acetic acid/water at 95°C) to yield the final AFR-605 structure.[1]
 - Note: The use of 2-vinylpyridine is specific for generating the ethyl-pyridine tail.[1]

References

- Google Patents. (1999).[1] MXPA99009422A - Indazole amide compounds as serotonergic agents.[1] (Describes the synthesis of AFR-605 and the rat esophageal assay yielding $pA_2=10.8$).
- MedKoo Biosciences. (n.d.).[1] **AFR-605 free base** Product Data Sheet.[1][3] (Provides physiochemical data, solubility, and CAS numbers).
- NCATS Inxight Drugs. (n.d.).[1] AFR-605 Entry.[1][3][5][6][7][8][9][10][11] (Verifies molecular formula and structural identifiers).[1][2][6]

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

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